N-(2,5-dimethoxyphenyl)-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide
Description
N-(2,5-dimethoxyphenyl)-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core substituted with a methyl group at the 3-position and a sulfanylacetamide side chain linked to a 2,5-dimethoxyphenyl group.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O3S/c1-21-14-13(19-20-21)15(17-8-16-14)25-7-12(22)18-10-6-9(23-2)4-5-11(10)24-3/h4-6,8H,7H2,1-3H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXHPTROTZTTLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)SCC(=O)NC3=C(C=CC(=C3)OC)OC)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxyphenyl)-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by data from various studies.
Chemical Structure
The compound can be described by its IUPAC name: this compound. Its molecular formula is C_{15}H_{18}N_{4}O_{3}S and it features a complex structure that integrates a triazole and pyrimidine moiety.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit promising anticancer properties. For instance:
- Mechanism of Action : The presence of the triazole ring is crucial for interacting with biological targets associated with cancer proliferation. Studies have shown that such compounds can inhibit cell growth in various cancer cell lines.
- Case Study : A study evaluating similar triazole derivatives demonstrated significant cytotoxicity against MCF-7 (breast cancer) and Bel-7402 (liver cancer) cell lines. Notably, one derivative showed an IC50 value of 15 µM against MCF-7 cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has also been investigated:
- In Vitro Studies : Compounds similar to this compound have been shown to significantly reduce the expression of pro-inflammatory markers such as COX-2 and iNOS in RAW264.7 macrophage cells. This suggests that the compound may modulate inflammatory pathways effectively .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been assessed against various pathogens:
- Antibacterial Testing : In studies involving related triazole derivatives, some exhibited remarkable antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic processes .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound:
| Substituent | Effect on Activity |
|---|---|
| Dimethoxyphenyl group | Enhances lipophilicity and cellular uptake |
| Triazole moiety | Critical for interaction with specific biological targets |
| Acetamide linkage | Influences binding affinity and stability |
Comparison with Similar Compounds
Key Comparisons:
- Structural Insights: The target compound’s 3-methyltriazolo[4,5-d]pyrimidine core distinguishes it from simpler analogs like Compound K (unsubstituted core) and flumetsulam (triazolo[1,5-a]pyrimidine with sulfonamide) .
Preparation Methods
Cyclization via Hydrazine Derivatives
Methylhydrazine reacts with 4,6-dichloropyrimidine-5-amine in ethanol at reflux (78°C) for 12 hours, yielding the triazolopyrimidine ring. The reaction proceeds via nucleophilic substitution at the C4 and C6 positions, followed by intramolecular cyclization. The product is isolated by cooling the reaction mixture, filtering, and washing with cold ethanol (Yield: 78–82%).
Thiolation at the C7 Position
The C7 chloride of 7-chloro-3-methyl-3H-[1,triazolo[4,5-d]pyrimidine is displaced using sodium hydrosulfide (NaSH) in dimethylformamide (DMF) at 60°C for 6 hours. This step introduces the sulfanyl (-SH) group critical for subsequent coupling. The intermediate 3-methyl-3H-[1,triazolo[4,5-d]pyrimidin-7-thiol is purified via recrystallization from methanol (Melting point: 158–160°C).
Functionalization with the Acetamide Side Chain
The acetamide moiety is introduced through a nucleophilic substitution reaction between the thiolated triazolopyrimidine and a chloroacetamide derivative.
Synthesis of 2-Chloro-N-(2,5-Dimethoxyphenyl)Acetamide
2,5-Dimethoxyaniline is acylated with chloroacetyl chloride in acetone-water (3:1 v/v) at 0–5°C. Sodium acetate maintains a pH of 5–6 to prevent over-acylation. The product precipitates upon concentration and is recrystallized from methanol (Yield: 85–90%; Melting point: 140–142°C).
1H-NMR (CDCl₃) :
Coupling of Thiol and Chloroacetamide
The thiolated triazolopyrimidine reacts with 2-chloro-N-(2,5-dimethoxyphenyl)acetamide in acetone containing potassium carbonate (K₂CO₃) at 50°C for 8 hours. The base deprotonates the thiol, facilitating nucleophilic displacement of chloride. The crude product is washed with water and recrystallized from ethyl acetate (Yield: 75–80%; Melting point: 192–194°C).
Key Optimization :
-
Solvent Choice : Acetone enhances solubility of both reactants while minimizing side reactions.
-
Base Selection : K₂CO₃ avoids side reactions observed with stronger bases like NaOH.
Purification and Characterization
Recrystallization
The final compound is purified via sequential recrystallization from methanol and ethyl acetate to achieve >99% purity.
Spectroscopic Data
-
1H-NMR (DMSO-d₆) :
δ 3.8 (6H, s, 2×OCH₃), 4.3 (2H, s, SCH₂CO), 7.1–7.6 (aromatic H), 8.2 (1H, s, triazolopyrimidine H).
Comparative Analysis of Synthetic Routes
| Method Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Triazolopyrimidine synthesis | Methylhydrazine, ethanol, reflux | 78–82 | 95 | |
| Thiolation | NaSH, DMF, 60°C | 70–75 | 90 | |
| Acetamide coupling | K₂CO₃, acetone, 50°C | 75–80 | 98 |
Challenges and Mitigation Strategies
-
Regioselectivity in Cyclization : Competing pathways during triazole formation are minimized by using methylhydrazine, which favors 1,2,3-triazole ring formation.
-
Thiol Oxidation : Conducting reactions under nitrogen atmosphere prevents disulfide formation.
-
Byproduct Formation : Excess chloroacetyl chloride is neutralized with sodium bicarbonate post-reaction to avoid polymerization.
Scalability and Industrial Relevance
The disclosed method is scalable to kilogram-scale production, as demonstrated by analogous processes in. Critical factors include:
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-(2,5-dimethoxyphenyl)-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide, and how are intermediates characterized?
- Synthesis Steps :
Formation of the triazolo[4,5-d]pyrimidine core via cyclization of precursor amines and nitriles under acidic conditions .
Sulfanylation at the 7-position using thiourea or Lawesson’s reagent to introduce the thioether group .
Acetamide coupling via nucleophilic substitution or carbodiimide-mediated acylation with N-(2,5-dimethoxyphenyl)amine .
- Characterization :
- TLC for reaction progress monitoring.
- NMR (¹H/¹³C) for structural confirmation of intermediates and final product .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- 1D/2D NMR : Assign methoxy (δ 3.7–3.9 ppm), triazole (δ 8.2–8.5 ppm), and acetamide (δ 2.1–2.3 ppm) protons .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C₁₉H₂₀N₄O₃S₂) .
- IR Spectroscopy : Confirm C=O (1650–1700 cm⁻¹) and S-H (2550 cm⁻¹) absence post-sulfanylation .
Q. How does the solubility profile of this compound influence experimental design?
- Solubility :
| Solvent | Solubility |
|---|---|
| DMSO | High |
| Ethanol | Moderate |
| Water | Low |
- Implications : Use DMSO for in vitro assays (≤1% v/v to avoid cytotoxicity) and ethanol for column chromatography .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between similar triazolo-pyrimidine derivatives?
- Methodology :
Dose-Response Curves : Establish EC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) .
Off-Target Screening : Use kinase/GPCR panels to rule out nonspecific interactions .
Structural Comparison : Compare substituent effects (e.g., 2,5-dimethoxy vs. 3,4-dimethylphenyl) using molecular docking (e.g., AutoDock Vina) .
Q. What strategies optimize the synthetic yield of this compound in multi-step reactions?
- Reaction Optimization :
| Parameter | Optimal Range | Impact |
|---|---|---|
| Temperature | 60–80°C | ↑ Yield by 15–20% |
| Catalyst | Pd/C (5 mol%) | Reduces byproduct formation |
| Solvent | DMF | Enhances sulfanylation efficiency |
- DOE Approach : Use Taguchi or Box-Behnken designs to model interactions between variables .
Q. How can researchers investigate the compound’s mechanism of action when structural analogs show divergent biological targets?
- Experimental Workflow :
SPR/BLI Analysis : Screen for binding affinity to kinases, proteases, or ion channels .
CRISPR-Cas9 Knockout : Validate target engagement in cellular models (e.g., HeLa or HEK293) .
Metabolomics : Track downstream metabolic perturbations via LC-MS .
Q. What computational methods predict the compound’s stability under varying pH and temperature conditions?
- Tools :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
